Crizotinib is a small molecule inhibitor of receptor tyrosine kinases (RTKs) c-Met (also known as Hepatocyte Growth Factor Receptor) and Anaplastic Lymphoma Kinase (ALK). [] It is an orally bioavailable, ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases and prevents their activation. [] Crizotinib has been extensively validated as a highly specific inhibitor of c-Met and ALK, showing minimal activity against over 120 other RTKs. [] In scientific research, crizotinib serves as a valuable tool for studying the roles of c-Met and ALK in various cellular processes, including cell growth, proliferation, survival, and migration. []
Crizotinib, chemically known as (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is sourced from various synthetic methodologies aimed at producing its active pharmaceutical ingredient. It belongs to the class of compounds known as kinase inhibitors, specifically targeting ALK and c-Met pathways, which are crucial in tumorigenesis and cancer progression.
The synthesis of Crizotinib involves several key steps that can be summarized as follows:
Crizotinib's molecular structure can be described as follows:
The compound's three-dimensional configuration is critical for its interaction with target kinases, influencing its efficacy as an inhibitor.
Crizotinib undergoes various chemical reactions during its synthesis:
Crizotinib functions primarily by inhibiting the activity of anaplastic lymphoma kinase, which plays a pivotal role in cell proliferation and survival in cancers that express this kinase aberrantly. The mechanism involves binding to the ATP-binding site of ALK, preventing phosphorylation and subsequent activation of downstream signaling pathways that lead to tumor growth.
Additionally, Crizotinib inhibits c-Met signaling, which is implicated in invasive growth and metastasis in various cancers. This dual inhibition contributes significantly to its therapeutic effects in treating ALK-positive NSCLC .
These properties are crucial for formulation development in pharmaceutical applications.
Crizotinib has revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of tumor growth with potentially fewer side effects compared to traditional chemotherapy. Ongoing research continues to explore its efficacy against other malignancies harboring similar genetic alterations, expanding its potential applications beyond NSCLC .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: